molecular formula C7H3Cl2N3O2 B13126123 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Cat. No.: B13126123
M. Wt: 232.02 g/mol
InChI Key: UOUKUQNWCKDDJN-UHFFFAOYSA-N
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Description

7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with two chlorine atoms at the 7 and 8 positions and a dione functionality at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the chlorination of pyrido[2,3-b]pyrazine derivatives. One common method includes the reaction of pyrido[2,3-b]pyrazine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The dione functionality can be reduced to form corresponding diols.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 7,8-diaminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

    Reduction: Formation of 7,8-dichloropyrido[2,3-b]pyrazine-2,3-diol.

    Oxidation: Formation of 7,8-dichloropyrido[2,3-b]pyrazine-2,3-dicarboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have been explored as potential treatments for cancer, bacterial infections, and inflammatory diseases due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may act as competitive inhibitors of enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
  • 6,8-Dichloropyrido[2,3-b]pyrazine
  • 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Uniqueness

7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and functional groups. The presence of chlorine atoms at the 7 and 8 positions, along with the dione functionality, provides distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in both synthetic and applied contexts.

Properties

Molecular Formula

C7H3Cl2N3O2

Molecular Weight

232.02 g/mol

IUPAC Name

7,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7H3Cl2N3O2/c8-2-1-10-5-4(3(2)9)11-6(13)7(14)12-5/h1H,(H,11,13)(H,10,12,14)

InChI Key

UOUKUQNWCKDDJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=N1)NC(=O)C(=O)N2)Cl)Cl

Origin of Product

United States

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